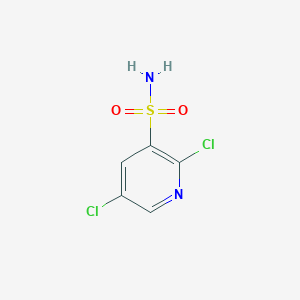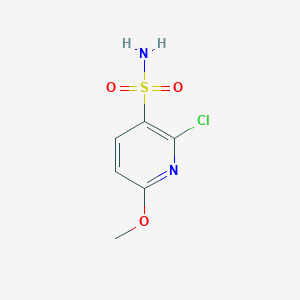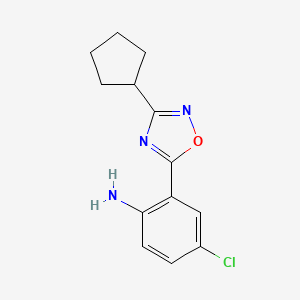
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Descripción general
Descripción
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (4-Chloro-2-CPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms and three oxygen atoms. 4-Chloro-2-CPA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the production of dyes and pigments, as well as for the synthesis of organic materials for use in electronics. In addition, 4-Chloro-2-CPA has been used for the synthesis of a variety of other compounds, including catalysts, inhibitors, and ligands.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been studied for its potential in cancer treatment due to its selectivity against cancer cell lines. The design and synthesis of related 1,2,4-triazole derivatives have shown proper selectivity, indicating that similar compounds could be developed as tubulin inhibitors for anticancer therapies .
Antiparasitic Activity
Compounds with the 1,2,4-oxadiazole structure have been evaluated for their anti-trypanosomal activity against Trypanosoma cruzi, suggesting that our compound could also be explored for its antiparasitic properties .
Molecular Docking Studies
The 1,2,4-oxadiazole derivatives have been used in molecular docking studies to understand their mode of action against various biological targets. This implies that our compound could serve as a key intermediate in drug discovery and development .
Bioactive Molecule Development
The oxadiazole motif is recognized for its application as a stable bioisostere in place of amide, ester, or urea functionality. This makes it a valuable scaffold for developing bioactive molecules with diverse pharmacological properties .
Functional Materials
Due to their unique properties, 1,2,4-oxadiazoles are used as functional materials in various applications. Our compound could potentially be used in the development of new materials with specific functionalities .
Agricultural Applications
The 1,2,4-oxadiazole heterocycle is an important pharmacophore in agricultural chemistry. Compounds containing this skeleton possess antibacterial, antifungal, and nematocidal activities. This suggests potential agricultural applications for our compound as well .
Supramolecular Chemistry
The π-stacking ability of oxadiazole derivatives makes them useful synthons in supramolecular chemistry. Our compound could be explored for its potential in creating complex molecular assemblies .
Thin Films and Organometallic Polymers
Oxadiazoles have attracted interest as monomeric building blocks in thin films and organometallic polymers due to their unique properties. This indicates a potential application area for our compound in material science .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed , which might play a role in its interaction with its targets.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown various therapeutic effects, such as inhibiting human carbonic anhydrase isoforms related to cancer therapy , treating age-related diseases , acting as antimicrobials , and inhibiting Sirtuin 2 .
Propiedades
IUPAC Name |
4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOEBCSFVHMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)

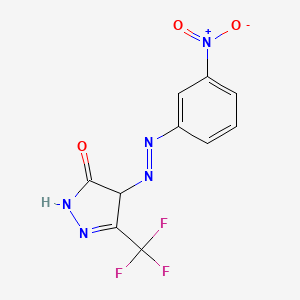
![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)
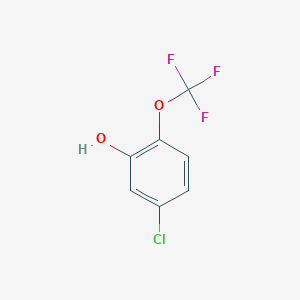
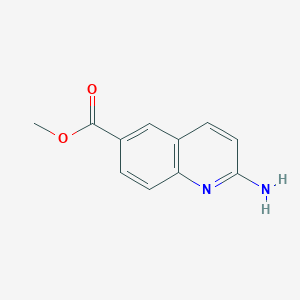

![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)



